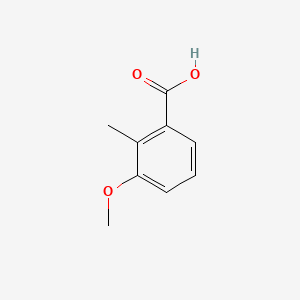

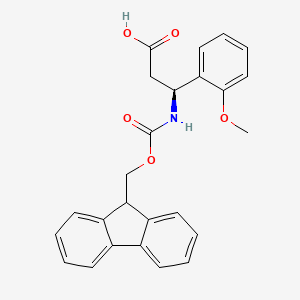

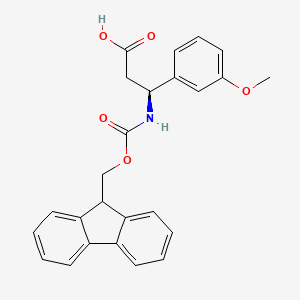

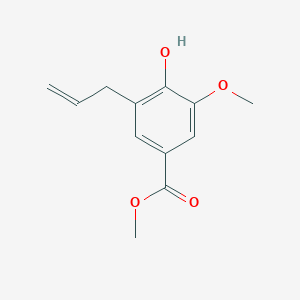

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

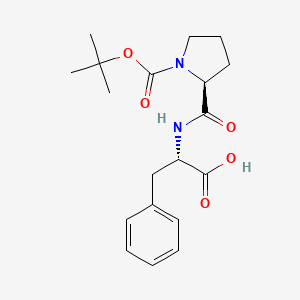

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (M3AHM) is an organic compound that belongs to the class of benzoates. It is a white crystalline solid with a melting point of around 105-107°C. M3AHM has a variety of applications in the medical and scientific fields due to its unique properties. It has been used in the synthesis of pharmaceuticals, as a preservative, and in the development of new materials. Additionally, it has been studied for its potential as a chemotherapeutic agent.

Applications De Recherche Scientifique

Reactivity and Protective Group Strategies

- Research on the regioselectivity of 3-hydroxyisoxazole-5-esters has shown that O-alkylation is highly favored with various alkylating agents, suggesting that similar reactivity might be expected in compounds like Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. Such reactivity patterns are crucial in synthetic chemistry for designing protective group strategies and synthesizing complex molecules (Riess et al., 1998).

Synthetic Applications

- The synthesis of intermediates for radiolabeled compounds, such as those used in PET imaging, often involves complex transformations. Studies on the synthesis of intermediates for 18F-fallypride highlight the importance of allylation and other modifications, which might be relevant for manipulating Methyl 3-allyl-4-hydroxy-5-methoxybenzoate in synthetic routes (X. Jing, 2004).

Natural Product Derivatives

- Investigation of marine endophytic fungi has led to the isolation of new compounds with structural similarities to Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, demonstrating the diversity of natural product derivatives and their potential biological activities (X. Xia et al., 2011).

Microbial Metabolism

- Studies on the microbial oxidation of aromatic compounds have shown that certain Pseudomonas strains can metabolize methoxybenzoic acids, leading to the production of methanol and other metabolites. This highlights the potential of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a substrate in microbial biotransformations (M. Donnelly & S. Dagley, 1980).

Enzymatic Inhibition

- Research on the inhibition of catechol O-methyltransferase by substituted benzoic acids provides insights into how structural modifications can impact biological activity. This could inform the design of enzyme inhibitors or modulators based on the core structure of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (R. Borchardt et al., 1982).

Propriétés

IUPAC Name |

methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOAHRWQQSHYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427952 |

Source

|

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

CAS RN |

647854-53-3 |

Source

|

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.